

In-Depth Technical Guide: RU 33965 and Related Imidazobenzodiazepine Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 33965 is a notable compound within the imidazobenzodiazepine class, recognized for its activity as a low-efficacy partial inverse agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of **RU 33965** and its related compounds, focusing on their chemical identity, biological activity, and the experimental methodologies used for their characterization. The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Identity and Structure

The core structure of these compounds is the imidazobenzodiazepine scaffold, a tricyclic system that serves as a privileged structure for interacting with the GABA-A receptor.

RU 33965

• IUPAC Name: 3-(cyclopropanecarbonyl)-5-methyl-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1] [2]diazepin-6-one[3]

CAS Number: 122321-05-5

• Chemical Formula: C16H15N3O2



Molecular Weight: 281.31 g/mol

RU 34030

A closely related analog of RU 33965.

• IUPAC Name: 3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1][2]diazepin-6-one

CAS Number: 122321-07-7

Chemical Formula: C16H14FN3O2

Molecular Weight: 299.30 g/mol

Quantitative Data Summary

The following table summarizes the available quantitative data for **RU 33965** and a related compound, providing insights into their binding affinity for the GABA-A receptor.

Compound	Target	Assay Type	Value (unit)	Reference
RU 33965	GABA-A Receptor	Discriminative Stimulus	0.5 mg/kg (PO)	[3]

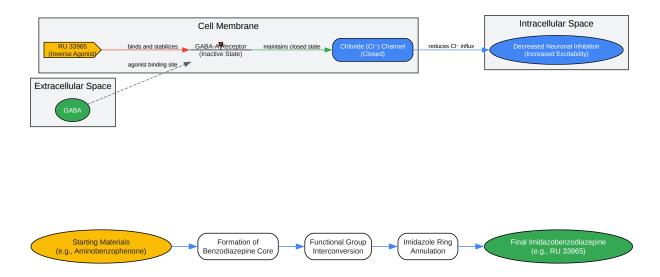
No specific Ki or IC50 values from radioligand binding assays for **RU 33965** or RU 34030 were identified in the reviewed literature. The provided data for **RU 33965** is from an in vivo study and represents the dose at which consistent discrimination was observed.

Mechanism of Action and Signaling Pathway

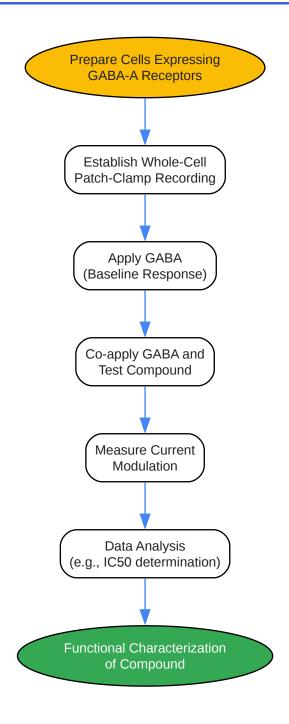
RU 33965 and its analogs act as inverse agonists at the benzodiazepine binding site of the GABA-A receptor. Unlike agonists which enhance the effect of GABA, inverse agonists bind to the receptor and stabilize it in an inactive conformation. This reduces the basal level of chloride ion influx that occurs even in the absence of GABA, leading to a decrease in neuronal inhibition and an increase in neuronal excitability.[4][5][6]



The GABA-A receptor is a pentameric ligand-gated ion channel, and the benzodiazepine binding site is located at the interface of the α and γ subunits.[7][8] The binding of an inverse agonist induces a conformational change that is opposite to that induced by an agonist, thereby reducing the channel's opening frequency.







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